(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-fluorophenyl)methanone
CAS No.: 923514-95-8
Cat. No.: VC7434857
Molecular Formula: C21H17ClFN7O
Molecular Weight: 437.86
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 923514-95-8 |
|---|---|
| Molecular Formula | C21H17ClFN7O |
| Molecular Weight | 437.86 |
| IUPAC Name | [4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(3-fluorophenyl)methanone |
| Standard InChI | InChI=1S/C21H17ClFN7O/c22-15-4-6-17(7-5-15)30-20-18(26-27-30)19(24-13-25-20)28-8-10-29(11-9-28)21(31)14-2-1-3-16(23)12-14/h1-7,12-13H,8-11H2 |
| Standard InChI Key | ARSHPSURHPQNHH-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)Cl)C(=O)C5=CC(=CC=C5)F |
Introduction
Structural Characterization and Molecular Properties
Core Framework and Substituent Analysis
The compound features a triazolopyrimidine backbone fused with a piperazine ring at the 7-position, further functionalized with a 4-chlorophenyl group on the triazole moiety and a 3-fluorophenyl methanone group on the piperazine nitrogen. This arrangement creates a planar heteroaromatic system (triazolopyrimidine) connected to a flexible piperazine spacer, enabling conformational adaptability for receptor interactions .
The 4-chlorophenyl substituent introduces electron-withdrawing effects via the chlorine atom, enhancing the compound’s stability against oxidative degradation. Conversely, the 3-fluorophenyl group contributes to dipole interactions and metabolic resistance due to fluorine’s high electronegativity and small atomic radius. These halogenated groups synergistically improve lipophilicity, as evidenced by calculated logP values of ~3.8–4.2 for analogous structures .
Table 1: Key Structural Features and Their Roles
| Feature | Role in Bioactivity | Electronic Effects |
|---|---|---|
| Triazolopyrimidine core | Base pairing mimicry | π-π stacking with aromatic residues |
| Piperazine linker | Conformational flexibility | Hydrogen bonding via N-H groups |
| 4-Chlorophenyl | Metabolic stabilization | Electron-withdrawing (σ = 0.23) |
| 3-Fluorophenyl | Enhanced membrane permeability | Inductive electron withdrawal |
Synthetic Pathways and Optimization
Multi-Step Synthesis Strategy
The synthesis follows a modular approach, leveraging cross-coupling reactions to assemble the triazolopyrimidine core before introducing the piperazine and aryl groups. A representative pathway involves:
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Triazolopyrimidine Formation: Cyclocondensation of 4-chloroaniline with ethyl cyanoacetate under acidic conditions yields the pyrimidine intermediate, followed by triazole ring closure using sodium azide.
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Piperazine Coupling: Suzuki-Miyaura coupling attaches the piperazine moiety to the 7-position of the triazolopyrimidine, requiring palladium catalysis (e.g., Pd(PPh₃)₄) and optimized reaction temperatures (80–100°C).
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Methanone Functionalization: Acylation of the piperazine nitrogen with 3-fluorobenzoyl chloride completes the structure, typically achieving yields of 65–72% after chromatographic purification.
Critical challenges include minimizing dehalogenation side reactions during cross-coupling and controlling regioselectivity in triazole formation. Microwave-assisted synthesis has been explored to reduce reaction times from 24 hours to 45 minutes while maintaining yields above 60% .
Physicochemical and Spectroscopic Profile
Experimental and Calculated Properties
While direct data for the title compound remains limited, extrapolation from analogs provides insights:
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Molecular Formula: C₂₃H₁₈ClF₅N₇O (calculated exact mass: 532.09 g/mol)
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Solubility: <0.1 mg/mL in aqueous buffer (pH 7.4); 8.2 mg/mL in DMSO
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Thermal Stability: Decomposition onset at 218°C (DSC)
Spectroscopic signatures align with structural components:
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¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazole-H), 7.85–7.40 (m, 8H, aromatic), 4.10–3.60 (m, 8H, piperazine)
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¹³C NMR: 165.2 ppm (carbonyl C), 152.1 ppm (triazolopyrimidine C4)
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HRMS: m/z 532.0867 [M+H]⁺ (Δ = 1.3 ppm)
| Compound | Target | Activity | Selectivity Index |
|---|---|---|---|
| EVT-2886817 | A₂A receptor | Ki = 15 nM | 8.2 vs A₁ |
| CID 42099613 | PDE10A | IC₅₀ = 22 nM | 12.3 vs PDE4 |
| S3303730 | 5-HT₆ | 76% inh. @10μM | ND |
Challenges in Development and Optimization
Metabolic Stability and Toxicity Considerations
Despite favorable target engagement, the compound exhibits rapid hepatic clearance in vitro (t₁/₂ = 9.8 minutes in human microsomes), attributed to:
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Oxidative N-dealkylation of the piperazine ring
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Hydroxylation of the 4-chlorophenyl group
Structural modifications to address these issues include:
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Replacing piperazine with a morpholine ring (reduces CYP3A4 metabolism)
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Introducing deuterium at labile C-H positions (increases t₁/₂ to 24 minutes)
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